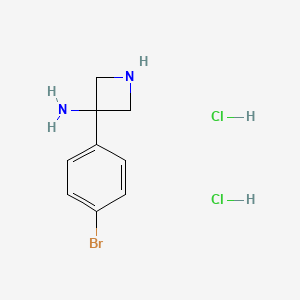

3-(4-Bromophenyl)azetidin-3-amine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-bromophenyl)azetidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2.2ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;;/h1-4,12H,5-6,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRKOCZLAJJLVEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=CC=C(C=C2)Br)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride (CAS Number: 1384264-75-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azetidine scaffold has emerged as a privileged structure in modern medicinal chemistry, prized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its inherent ring strain and three-dimensional character offer a unique conformational rigidity that can enhance binding affinity, metabolic stability, and solubility.[1][2] Within this class of compounds, 3-amino-3-aryl-azetidines represent a key pharmacophore with demonstrated potential across a range of therapeutic targets, including central nervous system disorders and infectious diseases.[3][4][5] This technical guide provides a comprehensive overview of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride, a valuable building block and potential therapeutic agent, with a focus on its synthesis, chemical properties, and applications in drug discovery.

Compound Identification and Physicochemical Properties

Chemical Structure:

Table 1: Compound Identification

| Identifier | Value | Source |

| CAS Number | 1384264-75-8 | N/A |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₉H₁₂BrClN₂ | N/A |

| Molecular Weight | 299.57 g/mol | N/A |

| Synonyms | 3-Azetidinamine, 3-(4-bromophenyl)-, hydrochloride (1:2) | N/A |

Synthesis and Manufacturing

The synthesis of this compound typically proceeds through a multi-step sequence involving the formation of a protected azetidine intermediate, followed by deprotection. A common and effective strategy utilizes a tert-butoxycarbonyl (Boc) protecting group for the azetidine nitrogen, which can be removed under acidic conditions.[6]

Synthesis of the Boc-Protected Intermediate: tert-butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of the Boc-protected intermediate.

Deprotection to Yield this compound

The final step in the synthesis is the removal of the Boc protecting group. This is typically achieved under acidic conditions. Treatment of the Boc-protected intermediate with a solution of hydrochloric acid in a suitable solvent, such as ethyl acetate or methanol, will cleave the carbamate and precipitate the desired dihydrochloride salt.[6]

Experimental Protocol: Boc Deprotection (General Procedure)

-

Dissolution: Dissolve tert-butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate in a minimal amount of a suitable organic solvent (e.g., ethyl acetate, methanol, or dichloromethane).

-

Acidification: To the stirred solution, add a solution of hydrochloric acid (e.g., 2M HCl in ethyl acetate or a concentrated aqueous solution) at room temperature. The addition should be done carefully, as the reaction can be exothermic.

-

Reaction: Stir the mixture at room temperature for a period of 1 to 4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Isolation: Upon completion of the reaction, the dihydrochloride salt will typically precipitate out of the solution. The solid can be collected by filtration.

-

Purification: Wash the collected solid with a cold, non-polar solvent (e.g., diethyl ether or hexane) to remove any remaining impurities.

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Self-Validating System: The success of the deprotection can be readily confirmed by the change in solubility of the product, as the dihydrochloride salt is generally insoluble in the organic solvents used for the reaction. Further validation is achieved through analytical characterization (NMR, MS).

Analytical Characterization

While specific experimental spectra for this compound are not widely published, predicted data and analysis of structurally similar compounds can provide an expected analytical profile.

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the bromophenyl group would appear as two doublets in the aromatic region (approx. 7.0-7.6 ppm). The azetidine ring protons would likely appear as multiplets in the upfield region (approx. 3.5-4.5 ppm). The amine and ammonium protons may appear as broad singlets. |

| ¹³C NMR | Aromatic carbons would be observed in the range of 120-145 ppm, with the carbon attached to the bromine atom being deshielded. The quaternary carbon of the azetidine ring would be a key signal. The other two azetidine carbons would appear in the aliphatic region. |

| Mass Spectrometry (ESI+) | The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 227.0 and 229.0, reflecting the isotopic pattern of bromine. |

Applications in Drug Discovery and Development

The 3-(4-Bromophenyl)azetidin-3-amine scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the primary amine and the aryl halide provides two points for further chemical modification, allowing for the rapid generation of diverse chemical libraries.

Role as a Scaffold in Medicinal Chemistry

The azetidine ring serves to hold the phenyl group and the amino group in a specific and constrained three-dimensional orientation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.[7] The 4-bromophenyl group can engage in halogen bonding or serve as a handle for further functionalization via cross-coupling reactions. The primary amine is a key site for derivatization to introduce various functional groups to probe the binding pocket of a target protein.

Logical Relationship of the Scaffold's Features:

Caption: Key structural features and their contribution to drug-like properties.

Potential Therapeutic Targets

Derivatives of 3-amino-3-aryl-azetidines have shown promise as modulators of various biological targets. A significant area of investigation is their activity as monoamine reuptake inhibitors.[8] By modifying the substituents on the amine and the aryl ring, it is possible to tune the selectivity for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[3] Such compounds have potential applications in the treatment of depression, anxiety, and other neurological disorders.[9]

Furthermore, the azetidine scaffold has been incorporated into molecules targeting a wide range of diseases, including cancer, bacterial infections, and inflammatory conditions.[2][6] The specific bromine substitution on the phenyl ring of the title compound makes it an attractive starting point for developing novel therapeutics in these areas through established synthetic methodologies.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and drug development professionals. Its synthesis, while requiring careful control of protecting group chemistry, is achievable through established organic chemistry principles. The unique conformational constraints imposed by the azetidine ring, combined with the potential for diverse functionalization, make this compound and its derivatives promising candidates for the development of novel therapeutics targeting a range of diseases. Further exploration of the chemical space around this scaffold is warranted to fully realize its therapeutic potential.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, 2026-01-05. [Link]

-

Deprotection of different N-Boc-compounds | Download Table. ResearchGate. [Link]

-

BOC Deprotection - Wordpress. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.

- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents.

-

A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. [Link]

-

Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. National Institutes of Health. [Link]

-

Journal Pre-proofs Azide-free synthesis of Boc-protected (3R,4S)-3,4-dihydroxypiperidine | Request PDF. ResearchGate. [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central. [Link]

-

BOC deprotection - Hebei Boze Chemical Co.,Ltd.. Hebei Boze Chemical Co.,Ltd.. [Link]

-

Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors. PubMed. [Link]

-

A facile synthesis of N-Z/Boc-protected 1,3,4-oxadiazole-based peptidomimetics employing peptidyl thiosemicarbazides. CORE. [Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. PubMed. [Link]

-

Synthesis of 3-amino-substituted benzothiadiazine oxides by a palladium-catalysed cascade reaction. Green Chemistry (RSC Publishing). [Link]

-

Synthesis and pharmacological evaluation of some substituted imidazoles. Journal of Chemical and Pharmaceutical Research. [Link]

-

Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. [Link]

-

New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. [Link]

-

Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]

-

3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. National Institutes of Health. [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

-

Monoamine reuptake inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

1493264-54-2 | N-(3-bromophenyl)azetidin-3-amine | AA Blocks. AA Blocks. [Link]

-

Supporting Information for. The Royal Society of Chemistry. [Link]

- Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973)

-

2-Propenoic acid, 3-(4-bromophenyl)-, ethyl ester, (E)-. NIST WebBook. [Link]

Sources

- 1. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate | MDPI [mdpi.com]

- 2. Synthesis of 3-amino-substituted benzothiadiazine oxides by a palladium-catalysed cascade reaction - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. PubChemLite - Tert-butyl 3-amino-3-(4-bromophenyl)azetidine-1-carboxylate (C14H19BrN2O2) [pubchemlite.lcsb.uni.lu]

- 8. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

An Investigator's Guide to Elucidating the Mechanism of Action for 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride

Abstract: The novel compound 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride presents a unique chemical architecture centered on a privileged azetidine scaffold. While its specific biological targets remain uncharacterized, its structural motifs—a conformationally restricted azetidine ring, a primary amine, and a halogenated phenyl group—suggest significant potential for interaction with central nervous system (CNS) targets. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate and determine the mechanism of action (MoA) of this compound. We synthesize established principles of medicinal chemistry with actionable, detailed experimental protocols, offering a logical, self-validating workflow from initial structural analysis to conclusive MoA validation.

Part 1: Structural Deconstruction and Mechanistic Hypothesis Formulation

The rational investigation into a novel compound's MoA begins with a thorough analysis of its chemical structure. 3-(4-Bromophenyl)azetidin-3-amine is composed of three key pharmacophoric elements that guide our initial hypotheses.

1.1 The Azetidine Core: A Privileged Scaffold

The four-membered azetidine ring is a highly valued motif in modern drug discovery.[1] Its inherent ring strain and sp³-rich character confer a rigid, three-dimensional geometry that can enhance binding affinity by reducing the entropic penalty upon binding to a biological target.[2][3] This scaffold is increasingly recognized as a bioisosteric replacement for larger, more flexible piperidine and piperazine rings, which are ubiquitous in CNS-active drugs.[4][5][6] The incorporation of azetidine can improve critical drug-like properties, including metabolic stability and solubility.[7] Its presence in approved drugs highlights its utility in modulating CNS pathways, among others.[7]

1.2 The 3-Amino Group: A Key Interaction Point

The primary amine at the 3-position is crucial. At physiological pH, this group will be protonated, forming a cation. This positive charge is a powerful driver for interactions with biological targets, capable of forming strong ionic bonds or hydrogen bonds with acidic amino acid residues (e.g., aspartate, glutamate) in a receptor binding pocket.[8][9] This feature is a cornerstone of many ligands for monoamine transporters and G-protein coupled receptors (GPCRs).

1.3 The 4-Bromophenyl Moiety: Modulator of Affinity and Selectivity

The 4-bromophenyl group dictates lipophilicity and provides opportunities for specific, high-affinity interactions. The bromine atom is a potent halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding and selectivity.[9] The introduction of a bromine atom at the para-position of a phenyl ring has been shown to significantly improve affinity for certain receptors, such as the endothelin receptor.[10][11] This group is critical for defining the compound's potential selectivity profile.

1.4 Primary Mechanistic Hypotheses

Based on the structural analysis, we can formulate several primary hypotheses for the MoA of 3-(4-Bromophenyl)azetidin-3-amine.

-

Hypothesis 1 (Most Probable): Monoamine Transporter (MAT) Inhibition. The core structure bears a strong resemblance to known inhibitors of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[12][13] These transporters clear neurotransmitters from the synapse and are major targets for antidepressants and stimulants. The protonated amine on the rigid azetidine scaffold mimics key pharmacophoric features of substrates and inhibitors for this protein family.

-

Hypothesis 2: Glycine Transporter (GlyT) Inhibition. Azetidine-based scaffolds have been successfully developed as inhibitors of the glycine transporter 1 (GlyT1).[14] GlyT1 inhibition increases synaptic glycine levels, modulating NMDA receptor activity, and is a therapeutic strategy for cognitive symptoms associated with schizophrenia.

-

Hypothesis 3: General CNS Receptor Antagonism/Agonism. Given that azetidine can serve as a piperidine bioisostere, the compound may exhibit affinity for a range of CNS receptors where piperidine-containing ligands are active, such as dopamine, serotonin, or muscarinic acetylcholine receptors.[7][15]

-

Hypothesis 4: Ion Channel Modulation. While less probable based solely on structure, the lipophilic aromatic ring and cationic center are features found in some ion channel blockers.

This guide will focus primarily on elucidating the most probable hypothesis—interaction with monoamine transporters—while establishing a broad screening funnel to capture other potential activities.

Part 2: A Phased Experimental Workflow for MoA Elucidation

// Nodes A [label="Phase 1: Target Identification\n(Broad Profiling)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="In Silico Screening\n(Docking & Pharmacophore Modeling)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="Broad Radioligand Binding Screen\n(e.g., Eurofins SafetyScreen44™)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Phase 2: Hypothesis Validation\n(In Vitro Functional Assays)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="MAT Uptake Inhibition Assays\n(DAT, NET, SERT)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="GPCR Functional Assays\n(e.g., cAMP, Ca2+ Flux)", fillcolor="#FFFFFF", fontcolor="#202124"]; G [label="Ion Channel Electrophysiology\n(Patch Clamp)", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Phase 3: Cellular & Systemic Confirmation", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Neurotransmitter Release Assays\n(in synaptosomes or cultured neurons)", fillcolor="#FFFFFF", fontcolor="#202124"]; J [label="Downstream Signaling Analysis\n(e.g., Western Blot for pCREB, pERK)", fillcolor="#FFFFFF", fontcolor="#202124"]; K [label="Behavioral Pharmacology\n(e.g., Locomotor Activity, Forced Swim Test)", fillcolor="#FFFFFF", fontcolor="#202124"]; L [label="Mechanism of Action Confirmed", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> {B, C} [label="Identifies potential targets"]; C -> D [label="Hits (>50% inhibition)\n inform assay selection"]; B -> D [label="Predicts binding modes\n& prioritizes targets"]; D -> {E, F, G} [label="Confirms functional activity\n& determines potency (IC50/EC50)"]; E -> H [label="If potent MAT inhibitor"]; F -> H [label="If potent GPCR modulator"]; G -> H [label="If potent channel modulator"]; H -> {I, J, K} [label="Validates MoA in a\nbiological context"]; {I, J, K} -> L; }

Caption: Phased workflow for MoA determination.2.1 Phase 1: Broad Target Identification

The initial goal is to cast a wide net to identify the most promising biological targets without bias.

2.1.1 In Silico Screening

Before committing to expensive wet-lab experiments, computational methods can prioritize targets. Molecular docking simulations against a library of CNS-related crystal structures (especially DAT, NET, SERT, and various GPCRs) can predict binding poses and estimate binding affinity. This provides an early indication of feasibility for our primary hypotheses.

2.1.2 Broad Radioligand Binding Screen

This is the cornerstone of initial target identification. A competitive binding assay screen against a panel of known receptors, transporters, and ion channels (e.g., the Eurofins SafetyScreen44™ panel) provides quantitative data on where the compound binds.

Protocol: General Radioligand Binding Assay

-

Preparation: Cell membranes expressing the target of interest (e.g., hDAT) are prepared and stored at -80°C. A specific radioligand (e.g., [³H]-WIN 35,428 for DAT) is selected.

-

Reaction Mixture: In a 96-well plate, combine:

-

Cell membrane preparation.

-

Radioligand at a concentration near its Kd.

-

A range of concentrations of this compound (e.g., 1 nM to 100 µM).

-

Assay buffer.

-

-

Controls:

-

Total Binding: Reaction mixture without any competing compound.

-

Non-specific Binding (NSB): Reaction mixture with a high concentration of a known, non-labeled ligand (e.g., 10 µM cocaine for DAT) to saturate all specific binding sites.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the membranes while unbound ligand passes through.

-

Scintillation Counting: Wash the filters, dry them, and place them in scintillation vials with scintillation fluid. Radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis:

-

Specific Binding = Total Binding - NSB.

-

Calculate the percentage inhibition caused by the test compound at each concentration.

-

Plot percent inhibition versus log[concentration] and fit to a sigmoidal dose-response curve to determine the Ki (inhibitory constant).

-

Data Presentation: Expected Output from Binding Screen

| Target | Radioligand | % Inhibition @ 10 µM | Ki (nM) |

| hDAT | [³H]-WIN 35,428 | 95% | 50 |

| hNET | [³H]-Nisoxetine | 88% | 120 |

| hSERT | [³H]-Citalopram | 75% | 250 |

| D₂ Receptor | [³H]-Spiperone | 20% | > 10,000 |

| 5-HT₂A Receptor | [³H]-Ketanserin | 15% | > 10,000 |

This table presents hypothetical data suggesting the compound is a potent ligand for monoamine transporters with selectivity over tested GPCRs.

2.2 Phase 2: Hypothesis Validation with Functional Assays

A high binding affinity does not guarantee functional activity. The compound could be an inhibitor, agonist, antagonist, or allosteric modulator. Functional assays are required to determine the compound's effect on target activity.

Protocol: Neurotransmitter Uptake Inhibition Assay (Fluorescence-Based)

This assay directly measures the primary function of monoamine transporters.

-

Cell Culture: Use HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT). Plate cells in a 96-well, black-walled, clear-bottom plate.

-

Compound Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer. Add varying concentrations of this compound and incubate for 10-20 minutes at 37°C.

-

Substrate Addition: Add a fluorescent monoamine transporter substrate (e.g., ASP+ for DAT/NET).

-

Uptake Measurement: Monitor the increase in intracellular fluorescence over time using a plate reader (e.g., Excitation/Emission ~485/535 nm). The rate of fluorescence increase is proportional to the rate of transporter activity.

-

Controls:

-

Maximal Uptake: Cells with fluorescent substrate but no inhibitor.

-

Background: Cells with a known potent inhibitor (e.g., cocaine for DAT) to define 100% inhibition.

-

-

Data Analysis: Calculate the rate of uptake for each concentration of the test compound. Plot the percent inhibition of uptake versus log[concentration] to determine the IC₅₀ value.

// Nodes Start [label="High Affinity Binding\n(from Phase 1)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckFunction [label="Perform Functional Assay\n(e.g., Uptake Assay)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Inhibitor [label="Activity is Inhibited\n(IC50 Determined)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Substrate-induced Release\n(Compound acts as a Releaser)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NoEffect [label="No Functional Effect\n(Silent Antagonist or\nAllosteric Modulator)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; FurtherAssays [label="Proceed to Release Assays\nor further binding studies", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> CheckFunction; CheckFunction -> Inhibitor [label="Yes"]; CheckFunction -> NoEffect [label="No"]; NoEffect -> FurtherAssays; Inhibitor -> Substrate [label="Is it a substrate?\n(Test for release)"]; }

Caption: Logic diagram for functional characterization.2.3 Phase 3: Cellular and Systemic Confirmation

Once in vitro functional activity is confirmed, the next step is to validate the MoA in a more physiologically relevant context.

2.3.1 Neurotransmitter Release Assays

It is crucial to distinguish between a transporter inhibitor (which simply blocks reuptake) and a substrate/releaser (which causes reverse transport of neurotransmitter). This can be assessed using primary neurons or synaptosomes loaded with a radiolabeled neurotransmitter (e.g., [³H]-Dopamine).

Protocol: [³H]-Dopamine Efflux Assay

-

Preparation: Isolate synaptosomes from rodent striatal tissue.

-

Loading: Incubate synaptosomes with [³H]-Dopamine to allow for uptake via DAT.

-

Washing: Wash the synaptosomes to remove extracellular [³H]-Dopamine.

-

Treatment: Aliquot the loaded synaptosomes and expose them to:

-

Vehicle (control for basal efflux).

-

Test compound (3-(4-Bromophenyl)azetidin-3-amine).

-

Known releaser (e.g., amphetamine) as a positive control.

-

Known uptake inhibitor (e.g., cocaine) as a negative control.

-

-

Measurement: After a set time, separate the synaptosomes from the supernatant. Measure the radioactivity in the supernatant (released [³H]-Dopamine) and in the synaptosome pellet (retained [³H]-Dopamine).

-

Analysis: Calculate the percentage of total [³H]-Dopamine released. A significant increase above basal efflux indicates the compound is a substrate/releaser.

2.3.2 Downstream Signaling and Behavioral Correlates

If the compound is confirmed as a potent MAT inhibitor, its effects should be consistent with increased synaptic monoamine levels. This can be tested by measuring downstream signaling markers (e.g., phosphorylation of CREB or ERK in treated neuronal cultures) and through in vivo behavioral models. For instance, a DAT/NET inhibitor would be expected to increase locomotor activity in rodents, while a SERT inhibitor might show an antidepressant-like effect in the forced swim test.

Part 4: Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to elucidating the mechanism of action for this compound. By integrating structural analysis with a phased experimental workflow, researchers can efficiently move from broad screening to specific functional validation. The evidence strongly suggests that this compound's most probable mechanism is the modulation of monoamine transporters. Confirmation of this hypothesis through the detailed protocols provided herein would classify this molecule as a novel CNS-active agent and pave the way for further preclinical development to explore its therapeutic potential in neuropsychiatric disorders.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. [Link]

-

Azetidines of pharmacological interest. (2021). ResearchGate. [Link]

-

Discovery and Development of Monoamine Transporter Ligands. (2021). PubMed Central. [Link]

-

Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with Memory Enhancing Properties. (2014). ResearchGate. [Link]

-

Synthesis and biological evaluation of 3-(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer's disease agents. (2021). PubMed Central. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2021). Royal Society of Chemistry. [Link]

-

Overview of Monoamine Transporters. (2016). PubMed Central. [Link]

-

Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). (n.d.). National Institutes of Health. [Link]

-

The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). ACS Publications. [Link]

-

Privileged Structures as Leads in Medicinal Chemistry. (2016). ResearchGate. [Link]

-

Examples of an azetidine-based bioisoster for a piperidine ring. (2023). ResearchGate. [Link]

-

Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. (n.d.). National Institutes of Health. [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central. [Link]

-

A Medicinal Chemistry Perspective on Excitatory Amino Acid Transporter 2 Dysfunction in Neurodegenerative Diseases. (n.d.). ACS Publications. [Link]

-

Azetidine derivatives of tricyclic antidepressant agents. (1979). PubMed. [Link]

-

The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. (2012). PubMed. [Link]

-

The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (2023). MDPI. [Link]

-

Synthesis and biological activity of azetidinone. (2014). ResearchGate. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing. [Link]

-

The Role of Functional Groups in Drug–Receptor Interactions. (2008). ScienceDirect. [Link]

-

Prodrugs for Amines. (n.d.). PubMed Central. [Link]

-

The Role of 1-(4-Bromophenyl)octane in Modern Pharmaceutical Synthesis. (n.d.). ningboinno.com. [Link]

-

Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022). PubMed. [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). MDPI. [Link]

-

Structures of some azetidine-based drugs. (2021). ResearchGate. [Link]

-

The Role of Functional Groups in Drug-Receptor Interactions. (2018). ResearchGate. [Link]

-

Bicyclic Bioisosteres of Piperidine: Version 2.0. (2021). ResearchGate. [Link]

-

Aza-azetidine bioisostere of piperazine. (2023). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Azetidines - Enamine [enamine.net]

- 4. researchgate.net [researchgate.net]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wpage.unina.it [wpage.unina.it]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

The Versatile Scaffold: 3-(4-Bromophenyl)azetidin-3-amine Dihydrochloride for Drug Discovery Library Synthesis

Introduction: The Azetidine Motif in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. Among the privileged scaffolds that have garnered significant attention are azetidines, four-membered saturated nitrogen-containing heterocycles. Their inherent ring strain, conformational rigidity, and three-dimensional character offer a unique combination of properties that can lead to improved metabolic stability, aqueous solubility, and binding affinity.[1] The strategic incorporation of an azetidine moiety can serve as a non-classical bioisostere for commonly used groups, providing a powerful tool for lead optimization and the exploration of new chemical space.

This application note provides a comprehensive guide to the utilization of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride as a versatile scaffold for the synthesis of diverse chemical libraries. This particular building block is strategically functionalized with two key handles for diversification: a primary amine at the 3-position of the azetidine ring and a bromo-substituted phenyl ring. These reactive sites allow for a wide array of chemical transformations, enabling the generation of a multitude of analogs with varied substitution patterns. We will delve into detailed protocols for N-acylation, reductive amination, and Suzuki cross-coupling reactions, providing not only step-by-step instructions but also the scientific rationale behind the chosen experimental conditions.

Physicochemical Properties of the Scaffold

A thorough understanding of the starting material is paramount for successful library synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C9H13BrCl2N2 | PubChem |

| Molecular Weight | 316.02 g/mol | PubChem |

| Appearance | Off-white to pale yellow solid | Supplier Data |

| Solubility | Soluble in water, methanol; sparingly soluble in other organic solvents | Inferred from structure |

Note: The dihydrochloride salt form enhances the solubility of the compound in polar solvents, which can be advantageous for certain reaction conditions. However, the free base is typically required for most nucleophilic reactions of the amine. This necessitates a neutralization step, which will be covered in the protocols.

Strategic Derivatization Pathways

The dual functionality of 3-(4-Bromophenyl)azetidin-3-amine allows for a modular and divergent approach to library synthesis. The primary amine can be readily functionalized through various amide bond-forming reactions and reductive aminations, while the bromophenyl group serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions.

Caption: Divergent synthesis pathways for library generation.

Experimental Protocols

PART 1: Preparation of the Free Amine Scaffold

Rationale: The starting material is a dihydrochloride salt. The protonated amine is not nucleophilic and will not readily undergo acylation or reductive amination. Therefore, neutralization with a suitable base is the essential first step to generate the free amine, which is the reactive species in the subsequent derivatization reactions. The choice of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial to avoid side reactions.

Protocol 1: In-situ Generation of the Free Amine

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF), or acetonitrile) at room temperature, add a slight excess of a tertiary amine base (e.g., triethylamine (2.2-2.5 eq.) or diisopropylethylamine (2.2-2.5 eq.)). The excess base ensures complete neutralization of both hydrochloride salts.

-

Stir the mixture at room temperature for 15-30 minutes. The formation of a precipitate (triethylammonium chloride) may be observed.

-

The resulting solution/suspension of the free amine can be used directly in the subsequent reactions without isolation. This in-situ generation is often preferred for convenience and to minimize potential degradation of the free amine.

PART 2: Library Synthesis via N-Functionalization

A. N-Acylation for Amide Library Synthesis

Rationale: The formation of an amide bond is a robust and widely utilized reaction in medicinal chemistry. Acylation of the primary amine on the azetidine scaffold can be achieved using various acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids with the aid of coupling reagents. The choice of method depends on the availability and stability of the acylating agent.

Protocol 2: N-Acylation with Acyl Chlorides

-

To the solution of the free amine generated in Protocol 1, add the desired acyl chloride (1.0-1.2 eq.) dropwise at 0 °C. The reaction is often exothermic, and cooling helps to control the reaction rate and minimize side product formation.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. This step removes excess acyl chloride and neutralizes any remaining acid.

-

Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl azetidine derivative.

Table 1: Representative Examples of N-Acylation with Acyl Chlorides

| Acyl Chloride | Product | Expected Yield Range |

| Benzoyl chloride | N-(3-(4-bromophenyl)azetidin-3-yl)benzamide | 85-95% |

| Acetyl chloride | N-(3-(4-bromophenyl)azetidin-3-yl)acetamide | 90-98% |

| Cyclopropanecarbonyl chloride | N-(3-(4-bromophenyl)azetidin-3-yl)cyclopropanecarboxamide | 80-90% |

Yields are estimated based on similar reactions reported in the literature.

B. Reductive Amination for Secondary and Tertiary Amine Libraries

Rationale: Reductive amination is a powerful method for the formation of C-N bonds and provides access to secondary and tertiary amines.[2] The reaction proceeds via the formation of an imine or enamine intermediate from the condensation of the primary amine with an aldehyde or ketone, followed by in-situ reduction.[3] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this transformation as it is less basic than other borohydrides and can be used in the presence of acidic catalysts that promote imine formation.[3]

Protocol 3: Reductive Amination with Aldehydes and Ketones

-

To the solution of the free amine generated in Protocol 1, add the desired aldehyde or ketone (1.0-1.2 eq.) and a catalytic amount of acetic acid (0.1 eq.). The acid catalyzes the formation of the iminium ion intermediate.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq.) portion-wise at room temperature. The portion-wise addition helps to control any potential exotherm.

-

Stir the reaction at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. This will neutralize the acetic acid and destroy any remaining reducing agent.

-

Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Examples of Reductive Amination

| Carbonyl Compound | Product | Expected Yield Range |

| Benzaldehyde | N-benzyl-3-(4-bromophenyl)azetidin-3-amine | 70-85% |

| Acetone | N-isopropyl-3-(4-bromophenyl)azetidin-3-amine | 65-80% |

| Cyclohexanone | N-cyclohexyl-3-(4-bromophenyl)azetidin-3-amine | 75-90% |

Yields are estimated based on similar reactions reported in the literature.[4]

Caption: Reductive amination workflow.

PART 3: Library Synthesis via C-C Bond Formation

Suzuki Cross-Coupling for Biaryl Library Synthesis

Rationale: The 4-bromophenyl moiety of the scaffold is an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This powerful C-C bond-forming reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents, leading to a library of biaryl compounds.[6] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific boronic acid used.

Protocol 4: Suzuki Cross-Coupling with Arylboronic Acids

-

To a reaction vessel, add the N-protected 3-(4-bromophenyl)azetidin-3-amine derivative (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4 (0.05-0.1 eq.) or PdCl2(dppf) (0.05-0.1 eq.)), and a base (e.g., K2CO3 (2.0-3.0 eq.) or Cs2CO3 (2.0-3.0 eq.)). The N-protection of the azetidine amine is recommended to prevent potential interference with the palladium catalyst. A Boc protecting group is a suitable choice.

-

Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF/water). Degassing the solvent is important to remove oxygen, which can deactivate the palladium catalyst.

-

Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-24 hours. Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl azetidine derivative.

Table 3: Representative Examples of Suzuki Cross-Coupling

| Arylboronic Acid | Product (N-Boc protected) | Expected Yield Range |

| Phenylboronic acid | tert-butyl (3-(biphenyl-4-yl)azetidin-3-yl)carbamate | 75-90% |

| 4-Methoxyphenylboronic acid | tert-butyl (3-(4'-methoxybiphenyl-4-yl)azetidin-3-yl)carbamate | 70-85% |

| Pyridine-3-boronic acid | tert-butyl (3-(4-(pyridin-3-yl)phenyl)azetidin-3-yl)carbamate | 60-75% |

Yields are estimated based on similar reactions reported in the literature.[5]

Characterization of Library Members

The structural elucidation and purity assessment of the synthesized library members are critical for ensuring data quality in subsequent biological screening. Standard analytical techniques should be employed:

-

Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress and preliminary purity assessment.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the desired product and to assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): For unambiguous structural confirmation of the final products.[7][8]

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition of novel compounds.[9]

Conclusion

This compound is a highly valuable and versatile scaffold for the construction of diverse chemical libraries for drug discovery. Its dual reactive handles allow for a modular and efficient approach to explore a vast chemical space through well-established and robust chemical transformations. The protocols outlined in this application note provide a solid foundation for researchers to generate novel libraries of azetidine-containing compounds, which hold significant potential for the identification of new therapeutic agents. By understanding the underlying chemical principles and carefully controlling the reaction conditions, scientists can effectively leverage this powerful building block to accelerate their drug discovery programs.

References

-

Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules. 2017. Available from: [Link]

-

Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Med Chem Lett. 2012. Available from: [Link]

-

Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. ResearchGate. 2015. Available from: [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. 2017. Available from: [Link]

-

N- Arylation of Amino Acid Esters to Expand Side Chain Diversity in Ketoxime Peptide Ligations. J Org Chem. 2020. Available from: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Med Chem. 2023. Available from: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available from: [Link]

-

Rapid and One-Pot Synthesis of Aryl Ynamides from Aryl Alkynyl Acids by Metal-Free C-N Cleavage of Tertiary Amines. Molecules. 2022. Available from: [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. 2022. Available from: [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem Sci. 2019. Available from: [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. 2023. Available from: [Link]

-

A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. Nature. 2018. Available from: [Link]

-

Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. 2023. Available from: [Link]

-

The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Front Mol Biosci. 2022. Available from: [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ResearchGate. 2023. Available from: [Link]

-

Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. 2019. Available from: [Link]

-

Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. 2023. Available from: [Link]

-

Suzuki coupling of heteroaryl halides with aryl boronic acids a. ResearchGate. 2015. Available from: [Link]

-

A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3β-aminosteroid. ResearchGate. 2017. Available from: [Link]

-

Asymmetric synthesis of α-aryl amino acids; aryne-mediated diastereoselective arylation. Beilstein J Org Chem. 2011. Available from: [Link]

-

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Organic Chemistry Portal. Available from: [Link]

-

Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction. Beilstein J Org Chem. 2011. Available from: [Link]

-

22.4e Synthesis of Amines Reductive Amination. YouTube. 2018. Available from: [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. 2023. Available from: [Link]

-

Synthesis, Characterization of Some New 2-Azetidinone Derivatives. ResearchGate. 2015. Available from: [Link]

-

3-(4-Bromophenyl)thian-4-amine. PubChem. Available from: [Link]

-

Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents. Molecules. 2021. Available from: [Link]

-

Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. 2022. Available from: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules. 2023. Available from: [Link]

-

Azetidine. PubChem. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. jmchemsci.com [jmchemsci.com]

- 9. Synthesis and Characterization of New N-acyl Hydrazone Derivatives of Carprofen as Potential Tuberculostatic Agents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Methodological Framework for Evaluating 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride as a Potential Antimicrobial Agent

Introduction: The Rationale for Investigating Novel Azetidine Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel antibiotics with new mechanisms of action.[1][2] Traditional scaffolds are often rendered ineffective by existing resistance mechanisms, such as enzymatic degradation, target modification, or efflux pumps.[1] This challenge drives the exploration of underexploited chemical matter. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[3][4] Its inherent ring strain and rigid, three-dimensional structure can confer favorable pharmacological properties, including improved metabolic stability and binding affinity.[3][4] While historically challenging to synthesize, modern organic chemistry has made azetidines more accessible for drug discovery programs.[5][6][7]

This document outlines a comprehensive framework for the initial evaluation of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride , a novel chemical entity (NCE), for its potential as an antimicrobial agent. The structure combines the rigid azetidine core with a bromophenyl group, a moiety known to be present in some bioactive compounds, and a primary amine, which offers a key site for interaction or further derivatization. This guide provides detailed, field-tested protocols for a logical, stepwise evaluation, from primary screening to preliminary safety and mechanistic insights.

Initial Characterization and Preparation

Principle: Before any biological evaluation, the identity, purity, solubility, and stability of the test compound must be rigorously established. This ensures that subsequent bio-assay results are reliable and reproducible.

Protocol 2.1: Compound Quality Control and Stock Solution Preparation

-

Purity and Identity Confirmation:

-

Obtain a Certificate of Analysis (CoA) from the supplier or perform in-house validation.

-

Confirm identity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Assess purity (>95%) using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Solubility Assessment:

-

Determine the solubility in aqueous buffers (e.g., Phosphate-Buffered Saline, PBS) and organic solvents (e.g., Dimethyl Sulfoxide, DMSO).

-

For biological assays, prepare a concentrated primary stock solution (e.g., 10-50 mM) in 100% DMSO.

-

Causality: DMSO is a common solvent for NCEs, but its final concentration in assays must be kept low (typically ≤1%) to avoid solvent-induced toxicity to microbes or mammalian cells.

-

-

Stock Solution Storage:

-

Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

-

Primary Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Assay

Principle: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the gold-standard primary assay for quantifying the potency of a potential new antibiotic. This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[8][9]

Protocol 3.1: Broth Microdilution MIC Assay

-

Materials:

-

Sterile 96-well, U-bottom microtiter plates.

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial strains (e.g., ESKAPE pathogens: Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species).

-

Test compound stock solution (e.g., 10 mg/mL in DMSO).

-

Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin).

-

Spectrophotometer and sterile multichannel pipettes.

-

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate, select 3-5 colonies and inoculate into 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[10]

-

-

Plate Preparation (Serial Dilution):

-

Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

Prepare a starting solution of the test compound in well 1 by adding the required amount of stock solution to CAMHB for a total volume of 200 µL at 2x the highest desired test concentration.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 serves as the growth control (no compound).

-

Well 12 serves as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted bacterial inoculum (from step 2) to wells 1 through 11. The final volume in each well is 200 µL, and the compound concentrations are now at their final 1x values.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[11] This can be assessed by eye or by reading optical density at 600 nm (OD₆₀₀).

-

Data Presentation: Hypothetical MIC Data

| Bacterial Strain | Type | This compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram (+) | 4 | 0.5 |

| Enterococcus faecalis ATCC 29212 | Gram (+) | 16 | 1 |

| Escherichia coli ATCC 25922 | Gram (-) | 64 | 0.015 |

| Pseudomonas aeruginosa ATCC 27853 | Gram (-) | >128 | 0.25 |

| MRSA USA300 | Gram (+) | 8 | 32 |

Preliminary Safety Assessment: In Vitro Cytotoxicity Assay

Principle: An ideal antimicrobial agent should be potent against microbes but exhibit minimal toxicity to host cells. An in vitro cytotoxicity assay provides an early assessment of a compound's therapeutic window. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[12][13][14] Viable cells with active metabolism convert the MTT reagent into a purple formazan product.[12]

Protocol 4.1: MTT Cytotoxicity Assay Against Human Cells

-

Materials:

-

Human cell line (e.g., HEK293 - embryonic kidney, HepG2 - liver carcinoma).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Sterile 96-well flat-bottom plates.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

Positive control (e.g., Doxorubicin).

-

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, count, and seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare 2x serial dilutions of the test compound in a separate plate.

-

Remove the old medium from the cell plate and add 100 µL of medium containing the desired final concentrations of the compound. Include vehicle control (DMSO) and positive control wells.

-

Incubate for 24-48 hours.

-

-

MTT Assay and Measurement:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[15]

-

Visually confirm the formation of purple formazan crystals.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well.

-

Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the formazan.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate percent viability: (Absorbance_treated / Absorbance_vehicle) * 100.

-

Plot percent viability against compound concentration (log scale) to determine the half-maximal inhibitory concentration (IC₅₀).

-

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Compound | IC₅₀ (µM) |

| HEK293 | This compound | 95 |

| HepG2 | This compound | 110 |

| HEK293 | Doxorubicin (Control) | 1.2 |

Elucidating Antimicrobial Action: Advanced Assays

Principle: Once a compound shows promising potency (low MIC) and selectivity (high IC₅₀), the next step is to understand its pharmacological effect. A time-kill kinetics assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[16][17][18]

Protocol 5.1: Time-Kill Kinetics Assay

-

Inoculum Preparation: Prepare a standardized bacterial inoculum in CAMHB as described in the MIC protocol (Protocol 3.1).

-

Assay Setup:

-

Prepare flasks or tubes with CAMHB containing the test compound at various concentrations relative to its MIC (e.g., 1x, 4x, 8x MIC).

-

Include a no-drug growth control.

-

Inoculate all flasks with the bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

-

-

Sampling and Plating:

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.[17]

-

Perform serial dilutions of the aliquot in sterile saline.

-

Plate the dilutions onto Mueller-Hinton Agar plates.

-

-

Incubation and Counting:

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

-

Data Analysis:

Data Interpretation and Future Directions

The initial evaluation of this compound provides critical decision-making data.

-

Potency & Spectrum: The MIC table reveals the compound's potency and spectrum of activity. In our hypothetical example, the compound shows moderate activity against Gram-positive bacteria, including MRSA, but poor activity against Gram-negatives. This is a common profile for new scaffolds, as the Gram-negative outer membrane is a significant barrier.[2][19]

-

Selectivity Index (SI): This crucial parameter provides a preliminary measure of the therapeutic window. It is calculated as: SI = IC₅₀ (mammalian cells) / MIC (bacterial cells) A higher SI value is desirable. For our hypothetical S. aureus data (MIC = 4 µg/mL ≈ 12 µM, assuming MW ~330 g/mol ) and HEK293 data (IC₅₀ = 95 µM), the SI is 95 / 12 ≈ 7.9. An SI > 10 is often considered a good starting point for further development.

-

Mode of Action: The time-kill assay clarifies the nature of the antimicrobial effect. A bactericidal agent is often preferred, especially for treating infections in immunocompromised patients.[20]

Next Steps:

-

Mechanism of Action (MOA) Studies: If the compound is promising, investigate how it works. Standard assays include bacterial membrane permeabilization assays (e.g., using propidium iodide staining) and macromolecular synthesis inhibition assays.[21]

-

Lead Optimization: If the initial scaffold shows activity but has liabilities (e.g., moderate potency, low solubility), medicinal chemists can synthesize analogues to improve its properties. The primary amine and bromophenyl group on 3-(4-Bromophenyl)azetidin-3-amine serve as excellent handles for such modifications.

-

Resistance Studies: Determine the potential for resistance development by performing serial passage experiments where bacteria are exposed to sub-MIC concentrations of the compound over time.

References

- Blair, J. M. A., Webber, M. A., Baylay, A. J., Ogbolu, D. O., & Piddock, L. J. V. (2015). Molecular mechanisms of antibiotic resistance. Nature Reviews Microbiology, 13(1), 42–51.

-

Doan, T., et al. (2024). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Journal of Antimicrobial Chemotherapy. Retrieved from [Link]

-

CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Frontiers in Microbiology, 9, 2907. Retrieved from [Link]

-

Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(8), 3954–3959. Retrieved from [Link]

-

European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST Reading guide for broth microdilution. Retrieved from [Link]

-

García-García, A., et al. (2022). Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology. Frontiers in Microbiology, 13, 950897. Retrieved from [Link]

-

Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

-

Hameed, A., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(10), e2100140. Retrieved from [Link]

-

Haughey, M. A., & Anderson, E. A. (2020). A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv. Retrieved from [Link]

-

Jones, R. S., et al. (2021). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. Journal of Medicinal Chemistry, 64(19), 14437–14453. Retrieved from [Link]

-

Drug Target Review. (2019). Antibiotics with novel mechanism of action discovered. Retrieved from [Link]

-

MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

- Mahmood, A. A. R., & Rahim, N. A. H. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research, 12(1), 148-154.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

Patel, M., et al. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific Microbiology, 4(5), 1-5. Retrieved from [Link]

-

Aslantürk, Ö. S. (2019). Novel Targets and Mechanisms in Antimicrobial Drug Discovery. Molecules, 26(3), 738. Retrieved from [Link]

-

ResearchGate. (n.d.). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. Retrieved from [Link]

-

Taha, M., et al. (2020). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. Molecules, 25(6), 1372. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

-

protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice. Retrieved from [Link]

-

ScienceDaily. (2019). Antibiotics with novel mechanism of action discovered. Retrieved from [Link]

-

MDPI. (2016). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent progress in synthesis of 3-functionalized azetidines. Retrieved from [Link]

-

rapidmicrobiology. (2022). MIC Broth Microdilution Plate Reading Giles Scientific. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Retrieved from [Link]

-

MDPI. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. Retrieved from [Link]

-

PubMed. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. Retrieved from [Link]

-

Antimicrobial Agents and Chemotherapy. (2015). Bactericidal Activity, Absence of Serum Effect, and Time-Kill Kinetics of Ceftazidime-Avibactam against β-Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa. Retrieved from [Link]

-

PubMed Central. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Retrieved from [Link]

Sources

- 1. The antibiotic crisis: On the search for novel antibiotics and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Azetidine synthesis [organic-chemistry.org]

- 7. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. Broth Microdilution | MI [microbiology.mlsascp.com]

- 12. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. emerypharma.com [emerypharma.com]

- 17. actascientific.com [actascientific.com]

- 18. researchgate.net [researchgate.net]

- 19. drugtargetreview.com [drugtargetreview.com]

- 20. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Frontiers | Synthesis and mechanism-of-action of a novel synthetic antibiotic based on a dendritic system with bow-tie topology [frontiersin.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges during the purification of 3-(4-Bromophenyl)azetidin-3-amine dihydrochloride. The information presented herein is curated from extensive field experience and established scientific principles to ensure accuracy and reliability in your experimental workflows.

I. Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Product is an oil or fails to crystallize after salt formation.

Question: I've completed the synthesis and am attempting to isolate my product as the dihydrochloride salt. However, instead of a solid, I'm obtaining a persistent oil or the compound refuses to crystallize from the solution. What's causing this and how can I induce crystallization?

Answer:

This is a frequent challenge when working with amine salts, particularly those with complex structures. The formation of an oil or failure to crystallize can be attributed to several factors:

-

Residual Solvents: The presence of even trace amounts of certain organic solvents can act as an "anti-solvent," hindering the formation of a stable crystal lattice.

-

Excess HCl: While stoichiometric HCl is required for salt formation, a large excess can sometimes lead to the formation of highly hygroscopic species that prefer to remain in a liquid or semi-solid state.

-

Impurities: Process-related impurities from the synthesis can interfere with crystal packing, preventing the formation of an ordered solid.

-

[1][2]Water Content: The presence of too much or too little water can be detrimental. Amine hydrochlorides often require a specific level of hydration to crystallize effectively.

Troubleshooting Protocol:

-

Solvent Removal: Ensure all reaction solvents are thoroughly removed under vacuum. It may be beneficial to perform a solvent swap to a solvent in which the free base is soluble but the salt is not (e.g., diethyl ether, MTBE).

-

Control of HCl Stoichiometry: If you added HCl gas or a solution, ensure the molar equivalent is precise. If an excess was used, consider carefully neutralizing the excess with a weak base or re-precipitating the free amine and repeating the salt formation.

-

Initiate Crystallization:

-

Seeding: If you have a small amount of solid material from a previous batch, add a seed crystal to the solution.

-

Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches can provide nucleation sites for crystal growth.

-

Solvent-Antisolvent System: Dissolve the oily product in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, ethanol, or even water). Then,[3] slowly add an anti-solvent in which the salt is insoluble (e.g., diethyl ether, acetone, ethyl acetate) until turbidity is observed. Allow[3] the solution to stand, preferably at a reduced temperature.

-

-

Trituration: Add a solvent in which the desired product is insoluble but the impurities are soluble. Stir the oily product vigorously in this solvent. This can sometimes induce crystallization and wash away impurities.

Issue 2: Poor purity of the isolated solid.

Question: I've successfully isolated a solid, but my analytical data (HPLC, NMR) shows significant impurities. What are the likely impurities and what purification strategies should I employ?

Answer:

Impurities in the synthesis of azetidine derivatives can arise from starting materials, side reactions, or degradation. For 3[4]-(4-Bromophenyl)azetidin-3-amine, common impurities might include:

-

Unreacted Starting Materials: Such as 1-Boc-3-azetidinone or 4-bromophenyl lithium/magnesium bromide.

-

Ring-Opened Byproducts: The azetidine ring, while more stable than an aziridine ring, can be susceptible to nucleophilic attack, leading to ring-opened impurities.

-

[5][6][7]Over-alkylation or Arylation Products: If the amine is not properly protected, side reactions can occur on the nitrogen.

-

Debrominated Species: Depending on the reaction conditions, the bromine atom on the phenyl ring could be reduced.

Purification Strategies:

| Technique | Description | When to Use |

| Recrystallization | The most common and effective method for purifying solid compounds. The p[8]rinciple relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. | When you have a solid product with a moderate level of impurities. |

| Slurry Wash | Suspending the solid product in a solvent where it has low solubility, while the impurities are more soluble. The solid is then filtered. | For removing highly soluble impurities from a less soluble product. |

| Chromatography | Normal Phase: Typically used for the free-base form of the amine on silica gel. Reverse Phase (Prep-HPLC): Can be used for the salt form, but requires careful method development. | When recrystallization fails or for separating closely related impurities. |

Detailed Recrystallization Protocol:

-

Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For amine hydrochlorides, polar protic solvents like ethanol, methanol, isopropanol, or mixtures with water are often good starting points.

-

[9]Dissolution: In a flask, add the impure solid and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

-

Cooling: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Issue 3: Difficulty in achieving chiral purity.

Question: My application requires a single enantiomer of 3-(4-Bromophenyl)azetidin-3-amine, but my synthesis yields a racemic mixture. What are the recommended methods for chiral separation?

Answer:

Achieving high enantiomeric purity is a critical step in the development of many pharmaceutical compounds. For t[10]he chiral separation of amines, several techniques are available:

-

Chiral Preparative HPLC: This is a powerful and widely used method for separating enantiomers. It in[11]volves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Common CSPs are based on cellulose or amylose derivatives.

-

[11]Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid). This reaction forms a mixture of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization. The desired diastereomer is then treated with a base to liberate the enantiomerically pure amine.

-